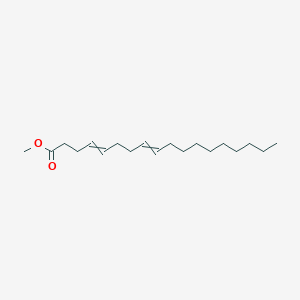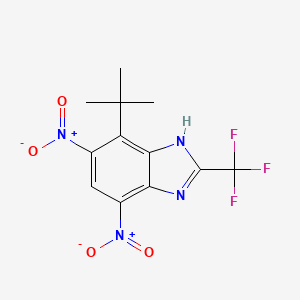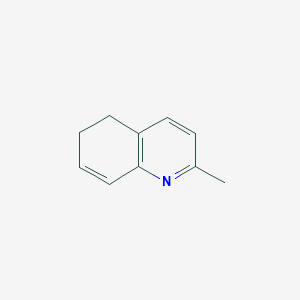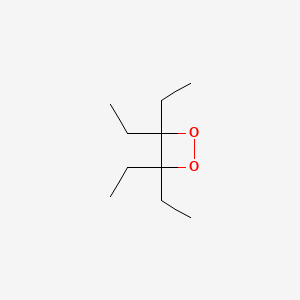
Methyl octadeca-4,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octadeca-4,8-dienoate is a fatty acid methyl ester with the molecular formula C19H34O2. It is characterized by the presence of two double bonds located at the 4th and 8th positions of the octadeca chain. This compound is commonly found in various natural sources and is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl octadeca-4,8-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc, which yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of octadeca-4,8-dienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octadeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated methyl octadecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Methyl octadecanoate
Substitution: Octadeca-4,8-dienoic acid and methanol
Wissenschaftliche Forschungsanwendungen
Methyl octadeca-4,8-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of methyl octadeca-4,8-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,8-decadienoate: Another fatty acid methyl ester with similar structural features.
Methyl 9,12-octadecadienoate:
Uniqueness
Methyl octadeca-4,8-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific studies.
Eigenschaften
CAS-Nummer |
59619-93-1 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl octadeca-4,8-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |
InChI-Schlüssel |
ACDYWBIRCUCLCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCCC=CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)


![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
